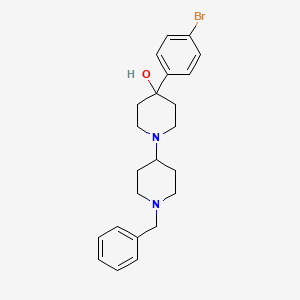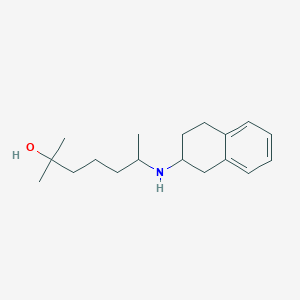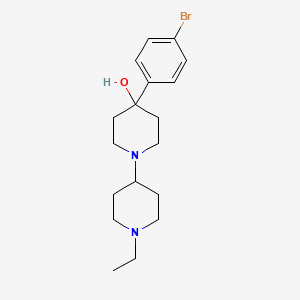![molecular formula C13H15F3N2O B3853717 4-[2-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B3853717.png)
4-[2-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde
説明
4-[2-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPB-aldehyde and is a derivative of piperazine. TFPB-aldehyde has unique properties that make it a valuable tool for researchers in the fields of medicinal chemistry, neuroscience, and biochemistry.
作用機序
The mechanism of action of TFPB-aldehyde involves its ability to react with certain amino acids in proteins, specifically lysine and cysteine. This reaction leads to the formation of covalent bonds between TFPB-aldehyde and the protein, resulting in the inhibition of the protein's activity. This mechanism of action has been studied extensively and has been shown to be selective for certain proteins.
Biochemical and Physiological Effects:
TFPB-aldehyde has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TFPB-aldehyde can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that TFPB-aldehyde can cross the blood-brain barrier and affect the activity of certain neurotransmitters, such as dopamine and serotonin. These effects make TFPB-aldehyde a valuable tool for researchers studying the biochemical and physiological effects of various compounds and drugs.
実験室実験の利点と制限
The advantages of using TFPB-aldehyde in lab experiments include its ability to selectively inhibit the activity of certain proteins, its ability to cross the blood-brain barrier, and its relatively simple synthesis method. However, there are also limitations to using TFPB-aldehyde, such as its potential toxicity and the need for careful handling due to its reactive nature. Additionally, TFPB-aldehyde may not be suitable for all types of experiments, as its mechanism of action may not be relevant to certain proteins or systems.
将来の方向性
There are numerous future directions for research involving TFPB-aldehyde. One potential area of research is the development of TFPB-aldehyde derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of research is the use of TFPB-aldehyde as a tool to study the interactions between proteins and other biomolecules, such as DNA or RNA. Additionally, TFPB-aldehyde may have potential applications in the development of new drugs for the treatment of various diseases. Overall, TFPB-aldehyde is a valuable compound for scientific research, with numerous potential applications and directions for future study.
科学的研究の応用
TFPB-aldehyde has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, TFPB-aldehyde has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. In neuroscience, TFPB-aldehyde has been used as a tool to study the mechanisms of action of certain neurotransmitters and their receptors. In biochemistry, TFPB-aldehyde has been used to study the interactions between proteins and DNA.
特性
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12-4-2-1-3-11(12)9-17-5-7-18(10-19)8-6-17/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUWAUAGCVROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B3853635.png)

![N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine](/img/structure/B3853647.png)
![2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3853653.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B3853658.png)
![ethyl 4-[(4-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3853668.png)
![4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B3853674.png)

![4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3853685.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3853690.png)
![ethyl 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853706.png)
![ethyl 4-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3853731.png)
![1-(diethylamino)-3-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3853743.png)